
4-Butyl-4-tert-butyl-2,6-diphenyl-1,4-dihydro-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-4-tert-butyl-2,6-diphenyl-1,4-dihydro-1,3,5-triazine is a chemical compound known for its unique structure and properties It is a member of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms
Métodos De Preparación
The synthesis of 4-Butyl-4-tert-butyl-2,6-diphenyl-1,4-dihydro-1,3,5-triazine typically involves the reaction of 4-tert-butylphenol with hexamethylenetetramine . The reaction conditions often include acidic or basic environments to facilitate the formation of the triazine ring. Industrial production methods may involve large-scale reactions under controlled temperatures and pressures to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
4-Butyl-4-tert-butyl-2,6-diphenyl-1,4-dihydro-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding quinones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
4-Butyl-4-tert-butyl-2,6-diphenyl-1,4-dihydro-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers, resins, and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-Butyl-4-tert-butyl-2,6-diphenyl-1,4-dihydro-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparación Con Compuestos Similares
4-Butyl-4-tert-butyl-2,6-diphenyl-1,4-dihydro-1,3,5-triazine can be compared with other similar compounds, such as:
4-tert-Butyl-2,6-diformylphenol: This compound has a similar structure but lacks the triazine ring, making it less versatile in certain applications.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties, this compound is used in different industrial applications.
4,4’-di-tert-Butylbiphenyl: This compound is structurally similar but has different chemical and physical properties, making it suitable for other applications.
The uniqueness of this compound lies in its triazine ring, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
159690-33-2 |
|---|---|
Fórmula molecular |
C23H29N3 |
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
4-butyl-4-tert-butyl-2,6-diphenyl-1H-1,3,5-triazine |
InChI |
InChI=1S/C23H29N3/c1-5-6-17-23(22(2,3)4)25-20(18-13-9-7-10-14-18)24-21(26-23)19-15-11-8-12-16-19/h7-16H,5-6,17H2,1-4H3,(H,24,25,26) |
Clave InChI |
GKDYUVNTKPLZIT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(N=C(NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-7H-indeno[2,1-C]quinolin-7-one](/img/structure/B12563022.png)
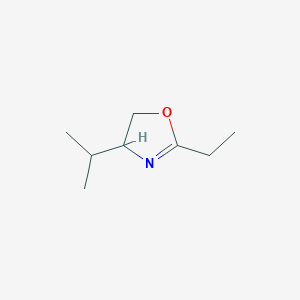
![4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile](/img/structure/B12563032.png)
![[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene](/img/structure/B12563033.png)
![1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester](/img/structure/B12563037.png)

![Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]-](/img/structure/B12563053.png)
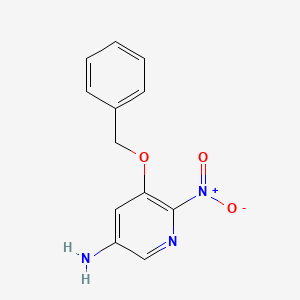
![Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl-](/img/structure/B12563058.png)
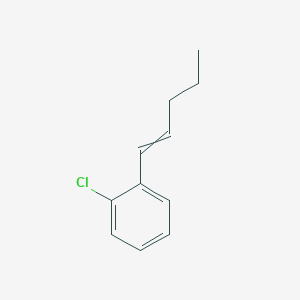
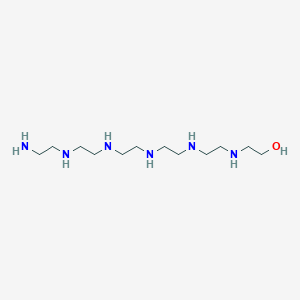
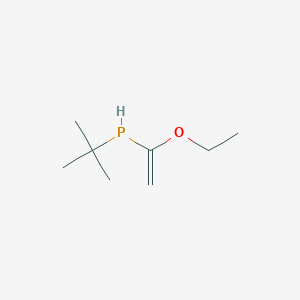
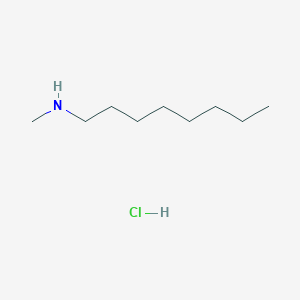
![8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide](/img/structure/B12563089.png)
